2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Overview
Description
2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of two methyl groups at positions 2 and 7 of the imidazole
Scientific Research Applications
Medicinal Chemistry Applications
Imidazo[1,2-b]pyridazine scaffolds, closely related to "2,7-dimethyl-1H-imidazo[4,5-b]pyridine," have been extensively studied for their therapeutic potentials. These compounds are significant due to their varied biological activities, which include kinase inhibition, demonstrated by the success of ponatinib, a well-known kinase inhibitor. The exploration of new imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications underscores the scaffold's importance in drug discovery and development, offering insights into the structure-activity relationships (SAR) that could guide the synthesis of novel compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).
Organic Synthesis and Catalysis
The role of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, underscores the versatility of imidazo[4,5-b]pyridine derivatives in organic synthesis and catalysis. These compounds serve as vital intermediates in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their utility extends beyond synthesis to include medicinal applications, highlighting the scaffold's broad impact across chemistry and biology (Li et al., 2019).
Biological Significance
Imidazopyridine-based derivatives, including those related to "this compound," exhibit diverse pharmacological activities, such as antibacterial, antifungal, and anti-inflammatory effects. The extensive research into these compounds has identified them as crucial classes of fused heterocycles with a more diverse profile than their individual moieties. This research highlights the potential of imidazopyridines in combating multidrug-resistant bacterial infections, providing a foundation for developing novel antibacterial agents with reduced side effects (Sanapalli et al., 2022).
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activity . They are known to be analgesic, nonsteroidal anti-inflammatory agents, exhibit antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity . Some compounds of this class are known to be antagonists of angiotensin II receptors that exhibit hypotensive activity .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with their targets to induce a range of effects, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Biochemical Pathways
It’s known that imidazo[4,5-b]pyridine derivatives can influence a variety of biochemical pathways due to their diverse biological activity .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to possess antiviral, antimicrobial, and cytotoxic activities .
Future Directions
Imidazo[4,5-b]pyridines have a broad range of biological and pharmacological activities, making them a promising area for future research . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .
Biochemical Analysis
Cellular Effects
Other imidazopyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines generally exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazopyridines are generally involved in various metabolic pathways, interacting with different enzymes and cofactors .
Properties
IUPAC Name |
2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRKPOJJEMOZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115951-60-5 | |
Record name | 2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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